molecular formula C11H15N5 B4419691 1-ethyl-N-(2-methylbenzyl)-1H-tetrazol-5-amine

1-ethyl-N-(2-methylbenzyl)-1H-tetrazol-5-amine

Cat. No.: B4419691
M. Wt: 217.27 g/mol
InChI Key: LBXVSZZPIRCTMR-UHFFFAOYSA-N
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Description

1-ethyl-N-(2-methylbenzyl)-1H-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of an ethyl group and a 2-methylbenzyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(2-methylbenzyl)-1H-tetrazol-5-amine typically involves the reaction of 2-methylbenzylamine with ethyl isocyanate, followed by cyclization with sodium azide. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(2-methylbenzyl)-1H-tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the tetrazole ring to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

1-ethyl-N-(2-methylbenzyl)-1H-tetrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-methylbenzyl)-1H-tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-1H-tetrazol-5-amine: Lacks the 2-methylbenzyl group, resulting in different chemical and biological properties.

    N-(2-methylbenzyl)-1H-tetrazol-5-amine: Lacks the ethyl group, which affects its reactivity and applications.

    1-ethyl-N-(2-chlorobenzyl)-1H-tetrazol-5-amine: Contains a chlorine atom instead of a methyl group, leading to different chemical behavior.

Uniqueness

1-ethyl-N-(2-methylbenzyl)-1H-tetrazol-5-amine is unique due to the presence of both the ethyl and 2-methylbenzyl groups, which confer specific chemical properties and potential biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

1-ethyl-N-[(2-methylphenyl)methyl]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-3-16-11(13-14-15-16)12-8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXVSZZPIRCTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)NCC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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